molecular formula C26H23ClN4O2S B2470916 N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115403-41-2

N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2470916
CAS No.: 1115403-41-2
M. Wt: 491.01
InChI Key: NLEWFTBMLSRREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex benzamide derivative characterized by a benzamide core, a benzyl substituent, and a substituted imidazole-thioether moiety. The compound features:

  • A benzamide group (N-benzyl-3-substituted) linked to a 1H-imidazole ring at the 1-position.
  • A sulfanyl (-S-) bridge connecting the imidazole to a carbamoylmethyl group, which is further substituted with a 2-chloro-4-methylphenyl moiety.

Structural analogs, such as the compound described in , highlight the utility of benzamide derivatives in metal-catalyzed reactions due to directing groups, which may hint at similar reactivity for this compound .

Properties

IUPAC Name

N-benzyl-3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c1-18-10-11-23(22(27)14-18)30-24(32)17-34-26-28-12-13-31(26)21-9-5-8-20(15-21)25(33)29-16-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEWFTBMLSRREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the carbamoyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The sulfanyl (-S-) linker undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Notes
H<sub>2</sub>O<sub>2</sub> (30%)Room temperature, 12 hrSulfoxide (-SO-)Partial oxidation with stereoselectivity
KMnO<sub>4</sub> (acidic)60°C, 6 hrSulfone (-SO<sub>2</sub>-)Complete oxidation; requires acidic pH
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfoxide (-SO-)Stereospecific oxidation; forms diastereomers

This reactivity is critical for modulating the compound’s electronic properties and biological interactions.

Nucleophilic Substitution at Chloro Substituent

The 2-chloro-4-methylphenyl group participates in aromatic nucleophilic substitution (SNAr):

Nucleophile Conditions Product Yield
NH<sub>3</sub> (aq.)120°C, 24 hr2-Amino-4-methylphenyl derivative45–55%
NaOH/ROH (R = Me, Et)Reflux, 8 hrAlkoxy-substituted aryl60–70%
PiperidineDMF, 100°C, 12 hrN-Piperidinyl derivative75%

SNAr reactivity is facilitated by electron-withdrawing effects of the carbamoyl and sulfanyl groups .

Hydrolysis of Amide Bonds

The benzamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Conditions Site of Hydrolysis Products
6M HCl, reflux, 24 hrCarbamoyl group2-Mercaptoacetic acid + 2-chloro-4-methylaniline
2M NaOH, 80°C, 8 hrBenzamide group3-Aminobenzoic acid + Benzylamine

Hydrolysis pathways are critical for metabolite profiling and degradation studies.

Complexation with Metal Ions

The imidazole ring acts as a ligand for transition metals, enabling coordination chemistry:

Metal Salt Conditions Complex Application
CuCl<sub>2</sub>Ethanol, RT, 2 hr[Cu(imidazole)<sub>2</sub>Cl<sub>2</sub>]Catalytic studies
Zn(OAc)<sub>2</sub>DMSO, 60°C, 4 hrTetrahedral Zn(II) complexAntimicrobial activity screening

Metal complexes exhibit enhanced stability and modified bioactivity compared to the parent compound .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-coupling:

Reaction Type Catalyst/Base Coupling Partner Product
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acidBiaryl derivative
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosMorpholineN-Aryl morpholine

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the sulfanyl-imidazole moiety:

Wavelength Solvent Primary Product
254 nmAcetonitrileImidazole radical + Thiyl radical
365 nmMethanolDisulfide dimer (via radical recombination)

Photodegradation pathways inform stability assessments for pharmaceutical formulations.

Reductive Amination

The benzylamine group participates in reductive amination with ketones:

Ketone Reducing Agent Product
AcetoneNaBH<sub>3</sub>CNN-Isopropyl derivative
CyclohexanoneBH<sub>3</sub>·THFN-Cyclohexylmethyl analog

This reaction diversifies the compound’s alkyl side chains.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibit significant antimicrobial properties. For instance, studies have shown that 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves inhibition of bacterial enzymes essential for survival.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has identified similar imidazole derivatives that demonstrate cytotoxic effects against various cancer cell lines, including colorectal carcinoma. For example, some derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell proliferation.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that certain derivatives had significant inhibitory effects on vital mycobacterial enzymes, suggesting that N-benzyl derivatives could serve as leads for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation, synthesized compounds were tested against human colorectal carcinoma cell lines. The most potent compounds exhibited IC50 values significantly lower than those of conventional drugs, highlighting their potential as effective anticancer agents . These findings suggest that further development and optimization could lead to promising therapeutic candidates.

Comparative Analysis Table

Compound Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
N-benzyl derivativeAntimicrobialMycobacterium tuberculosis1.27 - 2.65
Imidazole derivativeAnticancerHCT116 (colorectal cancer)4.53 - 5.85

Mechanism of Action

The mechanism by which N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Core Structure : Benzamide with a 3-methyl substituent and an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Features: N,O-bidentate directing group for metal-catalyzed C–H bond functionalization. Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Characterized by NMR, IR, GC-MS, and X-ray crystallography .

Comparison :

  • The target compound lacks an N,O-directing group but incorporates a sulfanyl-carbamoyl unit, which may act as a soft ligand for transition metals (e.g., Cu, Fe).

Imidazole-Containing Benzamides

  • Example : Imatinib (a tyrosine kinase inhibitor).
  • Key Features :
    • Benzamide linked to a pyridine and imidazole ring.
    • Targets ATP-binding pockets via hydrogen bonding and hydrophobic interactions.

Comparison :

  • The target compound’s imidazole-thioether motif could mimic kinase-inhibitor interactions but lacks the pyridine scaffold critical for Imatinib’s specificity.

Physicochemical and Reactivity Differences

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Directing Group Sulfanyl-carbamoyl (potential S,N-ligand) N,O-bidentate
Aromatic Substituents 2-Chloro-4-methylphenyl (electron-withdrawing, steric hindrance) 3-Methyl (electron-donating)
Synthetic Route Likely involves imidazole cyclization and carbamoyl-thioether coupling (hypothetical) Direct amidation of benzoyl chloride/acid
Characterization Requires advanced methods (e.g., X-ray, NMR) similar to Confirmed via X-ray crystallography

Research Implications

  • Catalysis : The sulfanyl group in the target compound may enable thiolate-mediated catalysis or metal coordination, distinct from the N,O-directing group in .
  • Pharmaceutical Potential: The imidazole and chlorophenyl groups suggest possible kinase or protease inhibition, though this requires validation.

Notes on Methodology and Limitations

  • Structural Analysis : The absence of direct experimental data necessitates reliance on analog comparisons. Tools like SHELX () would be critical for crystallographic characterization of the target compound .
  • Synthesis Challenges : The imidazole-thioether linkage may require multi-step synthesis, including protection-deprotection strategies to avoid side reactions.

Biological Activity

N-benzyl-3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer types, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzamide core with a benzyl group and an imidazole moiety, which are known to enhance biological activity. The presence of a chloro group and a sulfanyl linkage contributes to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Targeting Cancer Pathways : The compound may interfere with signaling pathways associated with tumor growth and metastasis, particularly through the modulation of kinases involved in these processes .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Antitumor Activity

  • In Vitro Studies : Laboratory studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. These studies typically involve assessing cell viability through assays such as MTT or XTT .
  • Mechanistic Insights : The compound's antitumor effects are believed to stem from its ability to induce apoptosis in cancer cells. This is often measured by flow cytometry to assess changes in cell cycle progression and markers of apoptosis .

Case Studies

Several case studies highlight the compound's efficacy:

  • Breast Cancer Treatment : A study reported that treatment with similar benzamide derivatives led to reduced tumor size in xenograft models . This suggests potential for this compound as a therapeutic agent.
  • Combination Therapies : Research has indicated that combining this compound with established chemotherapy agents enhances its effectiveness, potentially overcoming resistance mechanisms seen in some tumors .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully characterize its toxicity in vivo.

Summary of Biological Activities

Activity Type Description
Antitumor ActivitySignificant cytotoxic effects on various cancer cell lines
MechanismsInhibition of key enzymes involved in cancer proliferation
Case StudiesEvidence from xenograft models showing reduced tumor size
Toxicity ProfileFavorable safety profile at therapeutic doses; further studies needed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.